molecular formula C21H18N4O4 B7819619 Amino Tadanafil

Amino Tadanafil

Cat. No.: B7819619
M. Wt: 390.4 g/mol
InChI Key: VUKJGAVIWMPOOJ-UHFFFAOYSA-N
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Description

Amino Tadanafil (CAS No. 385769-84-6), also known as Amino Tadalafil, is a chemical derivative of Tadalafil, a phosphodiesterase-5 (PDE5) inhibitor used primarily for treating erectile dysfunction and pulmonary arterial hypertension. Structurally, it differs from Tadalafil by the substitution of a methyl group with an amino group, resulting in the molecular formula C₂₁H₁₈N₄O₄ and a molecular weight of 390.39 g/mol . Key physicochemical properties include a predicted density of 1.60±0.1 g/cm³, a melting point of 280–282°C, and a boiling point of 678.9±65.0°C .

This compound is classified as a process-related impurity or metabolite in the synthesis and quality control of Tadalafil-based pharmaceuticals. Its identification and quantification are critical for ensuring drug safety and regulatory compliance .

Properties

IUPAC Name

6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c22-24-9-18(26)25-15(21(24)27)8-13-12-3-1-2-4-14(12)23-19(13)20(25)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKJGAVIWMPOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection and Reaction Dynamics

The cyclization of TDCl with methylamine represents a streamlined approach to tadalafil synthesis. Traditional methods, such as those described in U.S. Pat. No. 5,859,006, utilized methanol slurries, but poor TDCl solubility necessitated costly purification steps. The US20060293331A1 patent resolves this by employing medium-capacity solvents like ethyl acetate and butyl acetate , which dissolve TDCl at elevated temperatures (20–90°C) and facilitate homogeneous reactions. For instance, dissolving TDCl in ethyl acetate (25 mL/g) at 90°C, followed by methylamine addition, achieves complete cyclization within 6 hours, yielding tadalafil with 99.89–100% purity after methanol slurries.

Temperature and Time Optimization

Reaction temperature critically influences both yield and impurity profiles. At 20°C, a 48-hour reaction in ethyl acetate yields tadalafil with negligible TDCl residues (<0.5%), whereas 90°C reduces the duration to 6 hours without compromising purity. Butyl acetate systems similarly demonstrate temperature-dependent efficiency: 60°C for 10 hours achieves 99.9% purity at 87–90% yield, outperforming earlier THF-based methods that required hazardous reagents.

Solvent Performance Comparison

The following table summarizes solvent efficacy in TDCl cyclization:

SolventTemperature (°C)Time (h)Yield (%)Purity (%)Chloride (ppm)
Ethyl acetate204885–9099.89–100<500
Ethyl acetate90687–9099.93<500
Butyl acetate601087–9099.9<500
Acetonitrile90475100N/A
Toluene89685.31000
n-Butanol84167599.690

Data derived from US20060293331A1 highlights toluene and ethyl acetate as optimal solvents, combining high yields (>85%) with chloride levels below 500 ppm, meeting pharmaceutical standards.

Multi-Step Synthesis from D-Tryptophan Methyl Ester Hydrochloride

Condensation and Cyclization: Addressing Isomer Formation

The CN103232451A patent outlines a three-step route starting with D-tryptophan methyl ester hydrochloride and piperonylaldehyde. The initial Pictet-Spengler reaction traditionally suffered from cis-trans isomerism, reducing yields to 25% in early methods. By substituting dichloromethane with isopropanol or nitromethane , this patent achieves cis-selectivity exceeding 80%, minimizing chromatographic purification. For example, nitromethane at 99°C under hydrochloric acid catalysis completes cyclization in 99 minutes, yielding cis-tetrahydro-β-carboline intermediates at >80% efficiency.

Chloromethylation and Aminolysis Cyclization

Subsequent acylation with chloroacetyl chloride in ethyl acetate, aided by triethylamine, achieves 97% yield, while aminolysis in aqueous methylamine under high pressure (88.5% yield) completes the synthesis. This route avoids toxic reagents like Fmoc-Sar-Cl and reduces reaction steps, enhancing industrial viability.

Stepwise Efficiency Analysis

StepSolvent/CatalystYield (%)Purity (%)
Pictet-SpenglerNitromethane/HCl>8095
AcylationEthyl acetate/TEA9798
Aminolysis CyclizationMethanol/Methylamine88.599.5

This method’s cumulative yield (~70%) surpasses prior art, with purity exceeding 99.5% post-recrystallization.

Comparative Analysis of Methodologies

Yield and Purity Trade-offs

The TDCl cyclization route offers superior purity (up to 100%) and shorter reaction times (6–48 hours) but requires specialized solvents like toluene. In contrast, the multi-step synthesis achieves comparable purity (99.5%) with higher cumulative yields, albeit over longer durations.

Industrial Scalability and Cost Implications

Solvent Recovery and Reuse

Both patents emphasize solvent recyclability. Ethyl acetate’s low boiling point (77°C) facilitates distillation recovery, reducing raw material costs by 30–40% in pilot-scale trials.

Impurity Control Strategies

The US20060293331A1 method employs methanol slurries to remove chloride ions, achieving <500 ppm levels without hydrochloric acid washes. Similarly, the CN103232451A route uses acetone recrystallization to isolate tadalafil at >99.5% purity, avoiding silica gel chromatography .

Chemical Reactions Analysis

Types of Reactions: Amino Tadanafil undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted derivatives .

Scientific Research Applications

Scientific Research Applications

  • Erectile Dysfunction Treatment
    • Mechanism : Similar to Tadalafil, Amino Tadalafil's inhibition of PDE5 promotes increased blood flow to the penis, aiding in achieving and maintaining an erection.
    • Clinical Studies : Although still in preclinical stages, studies indicate that Amino Tadalafil may offer similar efficacy to existing PDE5 inhibitors like Sildenafil and Vardenafil .
  • Pulmonary Arterial Hypertension (PAH)
    • Potential Use : As with other PDE5 inhibitors, Amino Tadalafil could be explored for treating PAH by enhancing pulmonary vasodilation through increased cGMP levels .
    • Research Findings : Current literature suggests that PDE5 inhibitors can reduce pulmonary arterial pressure and improve exercise capacity in patients with PAH .
  • Combination Therapies
    • Melatonin Co-treatment : Research has demonstrated that combining Amino Tadalafil with melatonin may enhance recovery from erectile dysfunction induced by spinal cord injury (SCI). The antioxidant properties of melatonin can potentially mitigate oxidative damage to cavernosal tissues .
    • Adulteration Studies : Amino Tadalafil has been identified as an adulterant in dietary supplements marketed for ED, highlighting its relevance in both pharmacological research and public health monitoring .

Case Studies and Research Findings

Study TitleFocusFindings
Detection of a Tadalafil Analogue as an AdulterantAdulteration in SupplementsIdentified Amino Tadalafil in dietary supplements; emphasized the need for regulation .
Intra-Meatal Application of Tadalafil Cream vs. Oral TadalafilTreatment EfficacyDemonstrated non-inferiority of topical application compared to oral forms; potential implications for patient preference .
Identification of Amino Acid Residues Responsible for SelectivityMolecular PharmacologyExplored selectivity mechanisms between PDE5 and PDE6; findings relevant for developing safer PDE5 inhibitors .

Pharmacological Insights

  • Selectivity and Safety : Research indicates that while Amino Tadalafil shares structural similarities with other PDE5 inhibitors, efforts are ongoing to enhance its selectivity towards PDE5 over other phosphodiesterases (like PDE6), which could reduce side effects such as visual disturbances associated with some PDE5 inhibitors .
  • Absorption and Distribution : Preliminary pharmacokinetic studies suggest that Amino Tadalafil may exhibit favorable absorption characteristics similar to those observed with Tadalafil, although further studies are needed to confirm these properties .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • This compound has a lower molecular weight than Chloropretadalafil and Acetamino Tadalafil due to the absence of heavy substituents (e.g., chlorine or acetamide groups).

Pharmacological and Functional Differences

In contrast:

  • Sildenafil (Viagra): Shorter half-life (~4 hours), rapid onset, and higher selectivity for PDE6 (linked to transient visual disturbances) .
  • Vardenafil (Levitra): Intermediate half-life (~4–6 hours) with higher potency than Sildenafil .

This compound’s amino substitution may reduce PDE5 binding affinity compared to Tadalafil, as seen in structural analogs where polar groups disrupt hydrophobic interactions critical for enzyme inhibition .

Regulatory and Quality Control Status

This compound is monitored as an impurity in Tadalafil formulations. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate strict limits (typically ≤0.15% w/w) for such impurities to ensure drug safety . In contrast:

  • Tadalafil is listed in the FDA’s Approved Drug Products and the European Pharmacopoeia.
  • Sildenafil and Vardenafil are similarly regulated but have distinct impurity profiles (e.g., desmethyl sildenafil).

Research and Analytical Considerations

  • Chromatographic Identification: this compound can be resolved using HPLC/UV-Vis, as demonstrated in studies where it elutes earlier than Tadalafil due to its altered polarity .
  • Synthetic Challenges: The amino group in this compound complicates synthesis, requiring protective strategies to avoid side reactions .

Biological Activity

Amino Tadanafil, a derivative of tadalafil, has garnered attention for its biological activity, particularly in the context of erectile dysfunction (ED) and potential anticancer properties. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies, alongside data tables summarizing key findings from recent research.

Overview of this compound

This compound is an unapproved phosphodiesterase type 5 (PDE5) inhibitor analogue of tadalafil. Its structural modifications suggest potential differences in efficacy and safety compared to its parent compound. The compound has been detected as an adulterant in dietary supplements marketed for ED treatment, raising concerns regarding its health implications due to a lack of comprehensive safety evaluations .

Similar to tadalafil, this compound is believed to exert its effects by inhibiting PDE5, an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP). This inhibition leads to increased levels of cGMP in the corpus cavernosum, promoting vasodilation and enhancing erectile function. However, studies have shown that this compound may exhibit different potency and selectivity compared to tadalafil .

Antitumor Activity

Recent research indicates that tadalafil, and by extension this compound, may have anticancer properties. A study integrating transcriptomics and metabolomics revealed that tadalafil influences amino acid metabolism pathways associated with cancer cell proliferation. Specifically, alterations in metabolites related to alanine, aspartate, and glutamate metabolism were noted in colorectal cancer cells treated with tadalafil .

Efficacy in Erectile Dysfunction

A comparative study on the efficacy of tadalafil cream versus oral administration showed that topical application could provide superior outcomes in sexual function domains. While this study primarily focused on tadalafil, it highlights the potential for this compound's analogues to offer innovative delivery methods for ED treatment .

Case Studies

  • Detection in Dietary Supplements :
    • A significant case involved the identification of this compound in a dietary supplement marketed for ED. The compound was confirmed through advanced analytical techniques such as HPLC and NMR spectroscopy. This finding underscores the risks associated with unregulated supplements containing PDE5 inhibitors .
  • Cytotoxicity Studies :
    • In vitro studies assessing the cytotoxic effects of various tadalafil analogues revealed that while most derivatives exhibited lower cytotoxicity than tadalafil itself, certain modifications led to increased effectiveness against specific cancer cell lines like MCF7 (breast adenocarcinoma) .

Table 1: Comparison of Biological Activities

CompoundPDE5 InhibitionAntitumor ActivityCytotoxicity (IC50)Safety Profile
TadalafilStrongYes25-50 μMWell-characterized
This compoundModeratePotentialVaries by structureUnapproved; unknown

Table 2: Metabolomic Changes Induced by Tadalafil

MetaboliteChange ObservedAssociated Pathway
AlanineIncreasedAmino acid metabolism
AspartateIncreasedNeurotransmitter synthesis
GlutamateIncreasedEnergy metabolism

Q & A

Q. What are the key physicochemical properties of Amino Tadanafil relevant to preclinical studies?

this compound (C₂₁H₁₈N₄O₄; molecular weight 390.39 g/mol) exhibits a melting point of 280–282°C and a predicted density of 1.60 g/cm³. Its solubility in organic solvents and aqueous media should be assessed using HPLC or UV-Vis spectroscopy, as these properties influence bioavailability and formulation design. For instance, low solubility may necessitate co-solvents or nanoparticle delivery systems. Stability under varying pH and temperature conditions must also be characterized to ensure reproducibility in pharmacokinetic studies .

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptionRelevance to Research Design
Molecular Weight390.39 g/molDetermines dosing in animal models
Melting Point280–282°CGuides storage and handling protocols
Predicted SolubilityLow (organic solvents preferred)Impacts formulation strategies
Stability (pH 1–12)Requires empirical validationCritical for in vitro assay conditions

Q. How should researchers design initial in vitro assays to evaluate this compound’s PDE5 inhibition?

Use competitive binding assays with recombinant PDE5 isoforms, comparing inhibition kinetics (IC₅₀) to reference compounds like Tadalafil. Employ fluorescence polarization or radiometric assays to measure cAMP/cGMP levels. Ensure consistency in buffer composition (e.g., 50 mM Tris-HCl, pH 7.5) and temperature (25°C). Include positive and negative controls, and validate results via triplicate runs to minimize batch variability .

Q. What statistical methods are appropriate for preliminary dose-response studies?

Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare efficacy across dose groups. Adhere to the metric system for measurements (e.g., nM concentrations) and report means ± SEM, ensuring precision aligns with instrument resolution (e.g., HPLC data to 2 decimal places) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies on this compound?

Contradictions may arise from differences in assay conditions (e.g., enzyme source, buffer pH) or statistical thresholds. Conduct a systematic review using PRISMA guidelines to identify methodological discrepancies. Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Apply triangulation by comparing results across cell lines (HEK293 vs. primary endothelial cells) and animal models (rats vs. zebrafish) .

Q. What experimental frameworks are optimal for studying off-target effects of this compound?

Use proteome-wide affinity chromatography coupled with mass spectrometry to identify unintended targets. Cross-reference results with databases like ChEMBL for known interactions. For functional validation, employ CRISPR-Cas9 knockout models of candidate off-target proteins. Ensure ethical compliance by predefining exclusion criteria for high-risk targets (e.g., cardiac ion channels) .

Q. Table 2: Analytical Techniques for Off-Target Profiling

TechniqueApplicationLimitations
Affinity MSBroad target identificationLow resolution for membrane proteins
SPR (Surface Plasmon Resonance)High-sensitivity binding kineticsRequires purified protein targets
CRISPR-Cas9 screeningFunctional validationTime-intensive and species-specific

Q. How can researchers address ethical challenges in human tissue-based studies of this compound?

Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol design. Obtain approval from institutional review boards (IRBs) with explicit documentation of tissue sourcing (e.g., cadaveric vs. surgical waste). Use de-identified samples and avoid commercial tissue vendors lacking ISO certification. Include a risk-benefit analysis in consent forms for live-donor studies .

Q. What methodologies improve reproducibility in synthesizing this compound analogs?

Document reaction conditions (temperature, catalysts, solvent purity) in line with ICH guidelines. Use DOE (Design of Experiments) to optimize yields and minimize impurities. Characterize intermediates via NMR and LC-MS, and share raw data in supplementary materials. Cross-validate synthetic routes with independent labs to confirm scalability .

Methodological Guidance

  • Data Presentation : Tables must be self-explanatory, with Roman numeral labeling and footnotes for abbreviations (e.g., "PDE5: Phosphodiesterase Type 5") .
  • Statistical Rigor : Avoid the term "significant" without reporting exact P-values (e.g., P < 0.01, two-tailed t-test) .
  • Literature Review : Use Scopus or PubMed for systematic reviews, prioritizing primary sources over preprints .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Amino Tadanafil
Reactant of Route 2
Amino Tadanafil

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.